molecular formula C17H20ClNO2 B122221 (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene CAS No. 146274-40-0

(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene

Cat. No. B122221
M. Wt: 305.8 g/mol
InChI Key: YUNNIEUBVQRBLC-IFIJOSMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene, also known as (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene, is a useful research compound. Its molecular formula is C17H20ClNO2 and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene involves a series of reactions starting from commercially available starting materials.

Starting Materials
4-methyl-2-cyclohexenone, methyl magnesium bromide, sodium borohydride, 1,2-dibromoethane, ethyl acetoacetate, piperidine, thionyl chloride, sodium hydroxide, methylamine, 1,2-dichloroethane, hydrochloric acid, sodium cyanoborohydride, sodium methoxide, acetic anhydride, chlorine

Reaction
Step 1: Synthesis of 4-methyl-2-cyclohexenone from ethyl acetoacetate and 1,2-dibromoethane using sodium hydroxide as a base., Step 2: Grignard reaction of 4-methyl-2-cyclohexenone with methyl magnesium bromide to form a tertiary alcohol., Step 3: Reduction of the tertiary alcohol to a secondary alcohol using sodium borohydride., Step 4: Protection of the secondary alcohol with acetic anhydride to form an acetate., Step 5: Chlorination of the acetate using chlorine to form a chloroacetate., Step 6: Reaction of the chloroacetate with piperidine to form an aziridine., Step 7: Ring opening of the aziridine with methylamine to form a primary amine., Step 8: Protection of the primary amine with thionyl chloride to form a sulfonamide., Step 9: Reduction of the sulfonamide using sodium cyanoborohydride to form a secondary amine., Step 10: Methylation of the secondary amine using sodium methoxide to form a tertiary amine., Step 11: Formation of the tetrahydrofuran ring by reaction of the tertiary amine with 1,2-dichloroethane and hydrochloric acid., Step 12: Chlorination of the tetrahydrofuran ring using chlorine to form the final product, (1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene.

properties

IUPAC Name

(1S,12S,14S)-14-chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-19-8-7-17-6-5-12(18)9-14(17)21-16-13(20-2)4-3-11(10-19)15(16)17/h3-6,12,14H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNNIEUBVQRBLC-IFIJOSMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.